Myrtucommulone B

Descripción

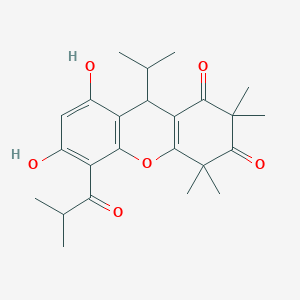

Structure

3D Structure

Propiedades

IUPAC Name |

6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAUOXWJIWVPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432426 | |

| Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-23-3 | |

| Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Myrtucommulone B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtucommulone B is a non-prenylated acylphloroglucinol, a class of natural compounds that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and known biological signaling pathway interactions of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found within the plant kingdom, specifically in species belonging to the Myrtaceae family. This large and diverse family of flowering plants is distributed across tropical and warm-temperate regions of the world[1].

Primary Source: Myrtus communis

The most well-documented natural source of this compound is the common myrtle, Myrtus communis[1]. This evergreen shrub is native to the Mediterranean region and Western Asia[1]. The leaves of Myrtus communis are the primary plant part from which this compound and related acylphloroglucinols are extracted[1].

Other Potential Sources within Myrtaceae

While Myrtus communis is the principal source, other species within the Myrtaceae family have been reported to produce related acylphloroglucinols, suggesting they may also be potential, yet less characterized, sources of this compound. These include species from the genera Eucalyptus and Mosiera. The presence of a diverse array of acylphloroglucinols across the Myrtaceae family highlights the chemotaxonomic significance of this class of compounds within this plant family[2].

Endophytic Fungi as a Novel Source

Interestingly, recent research has revealed that this compound can also be produced by endophytic fungi that reside within the tissues of Myrtus communis. Strains of Neofusicoccum australe, an endophytic fungus isolated from myrtle, have been shown to produce Myrtucommulone A and B in culture. This discovery opens up new avenues for the biotechnological production of these valuable compounds.

Quantitative Analysis of this compound

A critical aspect for the development and utilization of any natural product is the ability to quantify its abundance in the source material. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a commonly employed analytical technique for the detection and quantification of Myrtucommulones.

Table 1: Natural Sources and Distribution of this compound

| Family | Genus | Species | Common Name | Primary Plant Part | Geographical Distribution |

| Myrtaceae | Myrtus | communis | Common Myrtle | Leaves | Mediterranean, Western Asia[1] |

| Myrtaceae | Eucalyptus | (Various) | Eucalyptus | Not specified | Australia, Southeast Asia |

| Myrtaceae | Mosiera | (Various) | - | Not specified | Americas |

| - | Neofusicoccum | australe | Endophytic Fungus | - | Isolated from Myrtus communis |

Note: While related acylphloroglucinols are found in various Eucalyptus and Mosiera species, the specific quantification of this compound in these sources is not as well-documented as in Myrtus communis.

Experimental Protocols

A standardized and reproducible protocol for the extraction and isolation of this compound is essential for research and development purposes. The following outlines a general workflow based on methodologies described in the scientific literature.

General Experimental Workflow for Extraction and Isolation

Caption: A typical experimental workflow for the extraction and isolation of this compound.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

Fresh leaves of Myrtus communis are collected.

-

The leaves are air-dried at room temperature in a well-ventilated area until a constant weight is achieved.

-

The dried leaves are then ground into a fine powder using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Dichloromethane or methanol are commonly used solvents.

-

The extraction can be performed by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation, or by using more advanced techniques like Soxhlet extraction.

3. Filtration and Concentration:

-

The resulting mixture is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Fractionation:

-

The crude extract is subjected to bioactivity-guided fractionation. This often involves column chromatography using silica gel as the stationary phase.

-

A gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to elute different fractions.

-

Each fraction is monitored for the presence of this compound using analytical techniques like Thin Layer Chromatography (TLC) or HPLC.

5. Purification:

-

Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (prep-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

6. Structural Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathway Interactions

This compound and its related compounds have been shown to modulate key cellular signaling pathways, which underlies their observed biological activities, including anti-inflammatory and anti-cancer effects.

Wnt/β-catenin Signaling Pathway

Myrtucommulones have been demonstrated to act as modulators of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is implicated in various cancers. Myrtucommulones can interfere with this pathway, leading to a reduction in the proliferation of cancer cells.

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Myrtucommulones have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a prominent acylphloroglucinol from Myrtus communis, presents a compelling profile for further investigation in drug discovery and development. Its well-defined natural source, coupled with emerging evidence of its production by endophytic fungi, offers multiple avenues for its procurement. The elucidation of its inhibitory effects on key signaling pathways, such as Wnt/β-catenin and NF-κB, provides a mechanistic basis for its observed anti-cancer and anti-inflammatory properties. This technical guide serves as a foundational resource for the scientific community to build upon, fostering continued research into the therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Myrtucommulone B: Chemical Structure, Stereoisomers, and Biological Activity

This compound (MC-B) is a member of the acylphloroglucinol class of natural products, compounds that have garnered significant attention for their diverse and potent biological activities. Isolated from plants of the Myrtaceae family, such as myrtle (Myrtus communis), these molecules present complex chemical structures and promising pharmacological profiles, particularly as anti-inflammatory and anti-cancer agents. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and biological functions of this compound, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Stereoisomers

This compound is an oligomeric non-prenylated acylphloroglucinol. Its structure is characterized by a central phloroglucinol core linked to syncarpic acid-derived moieties.

1.1. Core Structure

The fundamental architecture of myrtucommulones involves a phloroglucinol nucleus connected to one or more syncarpic acid residues through iso-butyl or iso-pentyl bridges[1]. The specific arrangement and number of these units define the different myrtucommulone analogues (A, B, etc.). Myrtucommulone M, for example, is a symmetrical molecule composed of two this compound units linked by a methylene bridge[2][3].

1.2. Stereochemistry of this compound

A critical aspect of this compound's chemistry is its stereoisomerism. Unlike Myrtucommulone A, which exists naturally as a mixture of a racemate and a meso form, this compound is found as a racemate [2][4]. A racemic mixture consists of an equal (1:1) molar ratio of a pair of enantiomers—stereoisomers that are non-superimposable mirror images of each other[5][6].

The presence of chiral centers in the molecule gives rise to these enantiomers. Due to the equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers, a racemic mixture is optically inactive, meaning it does not rotate the plane of polarized light[6]. The differentiation and separation of these enantiomers are crucial for drug development, as individual stereoisomers can exhibit distinct pharmacological activities and toxicological profiles. The stereochemical composition of myrtucommulones is typically determined through techniques such as derivatization, enantiomeric analysis, and Circular Dichroism (CD) spectroscopy[2][4].

Quantitative Biological Data

Myrtucommulones exhibit potent biological activity across several domains, including oncology and inflammation. The following table summarizes key quantitative data reported for myrtucommulone and its analogues.

| Compound/Class | Target/Assay | Activity Type | Value | Reference(s) |

| Myrtucommulone | 5-Lipoxygenase (5-LOX) | IC₅₀ | ~0.2 µM | [7] |

| Myrtucommulone | Cyclooxygenase-1 (COX-1) | IC₅₀ | Low micromolar | [7] |

| Myrtucommulone | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | IC₅₀ | 1 - 29 µM | [8] |

| Myrtucommulone | MCF-7 Human Breast Cancer Cells | IC₅₀ | 1 - 10 µM | [7] |

| Myrtucommulone | A549 Human Lung Carcinoma Cells | IC₅₀ | 1 - 10 µM | [7] |

| Myrtucommulone | Jurkat Human T-lymphocyte Cells | IC₅₀ | 1 - 10 µM | [7] |

| Myrtucommulone | Staphylococcus aureus | MIC | 2 - 8 µg/mL | [7] |

| Myrtucommulone | Bacillus subtilis | MIC | 2 - 8 µg/mL | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Signaling Pathways and Mechanism of Action

Myrtucommulone exerts its biological effects through a multi-targeted mechanism of action, primarily involving the induction of apoptosis in cancer cells and the suppression of key inflammatory pathways.

3.1. Induction of Apoptosis

In cancer models, myrtucommulone is a potent inducer of apoptosis via the intrinsic (mitochondrial) pathway.[7] This process is independent of death receptor signaling and is characterized by:

-

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.

-

Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Subsequent activation of initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis.[7]

The following diagram illustrates the intrinsic apoptosis pathway initiated by Myrtucommulone.

3.2. Anti-inflammatory Activity

Myrtucommulone is also a potent anti-inflammatory agent. Its activity stems from the direct inhibition of pro-inflammatory enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenases (COX-1/2), which are critical for the synthesis of leukotrienes and prostaglandins, respectively.[7] Furthermore, it can block the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

4.1. Protocol: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect and quantify key proteins involved in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins) following treatment with this compound.[10][11]

-

Cell Culture and Treatment: Culture selected cancer cells (e.g., A549, MCF-7) to ~80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice for 30 minutes using RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a suitable method, such as the BCA protein assay.[12]

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.[12] Analyze band density to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.

4.2. Protocol: Carrageenan-Induced Pleurisy Model for In Vivo Anti-inflammatory Activity

This in vivo model is used to assess the anti-inflammatory effects of compounds by inducing acute inflammation in the pleural cavity of rodents.[13][14]

-

Animal Acclimation and Grouping: Acclimate male Swiss albino mice or Wistar rats for at least one week. Divide animals into groups: a negative control (vehicle), a positive control (e.g., indomethacin), and treatment groups receiving different doses of this compound.

-

Compound Administration: Administer this compound (or vehicle/positive control) via intraperitoneal (i.p.) or oral (p.o.) route at a specified time before the inflammatory insult (e.g., 30-60 minutes).

-

Induction of Pleurisy: Anesthetize the animals. Make a small skin incision over the left sixth intercostal space. Inject 0.1-0.2 mL of a 1% (w/v) sterile λ-carrageenan solution into the pleural cavity. Suture the skin incision.[13][14]

-

Sample Collection: At a defined time point post-carrageenan injection (e.g., 4 hours), euthanize the animals via CO₂ inhalation.

-

Exudate and Cell Analysis: Carefully open the chest cavity and wash the pleural space with a known volume (e.g., 1-2 mL) of sterile saline containing heparin. Collect the lavage fluid and measure the total volume of the exudate. Centrifuge the fluid to pellet the cells.

-

Quantification: Determine the total leukocyte count in the cell pellet using a hemocytometer or automated cell counter. Prepare a smear for differential cell counting (e.g., neutrophils, macrophages) after May-Grünwald-Giemsa staining.

-

Data Analysis: Compare the exudate volume and total/differential leukocyte counts between the control and this compound-treated groups to determine the percentage of inflammation inhibition.

4.3. Protocol Outline: Determination of Stereoisomeric Composition by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-empirical method for determining the absolute configuration of chiral molecules in solution.[15][16]

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to yield a measurable signal without saturation.

-

Instrument Setup: Use a CD spectrophotometer. Set the scanning wavelength range appropriate for the chromophores present in this compound (typically in the UV region).

-

Data Acquisition: Record the CD spectrum, which plots the difference in absorption of left and right circularly polarized light (Δε) versus wavelength. The resulting positive and negative peaks are known as Cotton effects.

-

Computational Modeling (for Absolute Configuration):

-

Generate 3D structures for both enantiomers (R and S configurations at the chiral centers).

-

Perform a conformational search and geometry optimization for the most stable conformers using quantum chemical calculations (e.g., Density Functional Theory - DFT).

-

Calculate the theoretical CD spectrum for each enantiomer by averaging the spectra of the stable conformers, weighted by their Boltzmann population.

-

-

Comparison and Assignment: Compare the experimentally measured CD spectrum with the theoretically calculated spectra for the possible enantiomers. A match in the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the predominant enantiomer in a non-racemic sample.[15] For a racemate like this compound, no CD signal will be observed. This method is crucial for analyzing synthetic batches intended to be enantiomerically pure.

References

- 1. mdpi.com [mdpi.com]

- 2. Structures and Bioactive Properties of Myrtucommulones and Related Acylphloroglucinols from Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Racemic mixture - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Carrageenan-Induced Pleurisy [bio-protocol.org]

- 14. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoisomeric Composition of Natural Myrtucommulone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of Myrtucommulone B: A Technical Guide for Researchers

An in-depth analysis of the molecular pathways and cellular targets of Myrtucommulone B, a promising natural compound with potent anti-cancer and anti-inflammatory properties.

This compound (MC B), a non-prenylated acylphloroglucinol derived from the leaves of the myrtle plant (Myrtus communis), has emerged as a compound of significant interest in the fields of oncology and immunology. Extensive research has elucidated its complex mechanism of action, revealing a multi-pronged approach that targets key cellular pathways involved in tumorigenesis and inflammation. This technical guide provides a comprehensive overview of the current understanding of MC B's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Core Mechanisms of Action: A Dual Assault on Cancer and Inflammation

This compound exerts its biological effects primarily through two interconnected mechanisms: the induction of apoptosis in cancer cells and the suppression of pro-inflammatory signaling pathways.

1. Induction of Apoptosis: MC B is a potent inducer of programmed cell death in a variety of cancer cell lines. Its pro-apoptotic activity is mediated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A hallmark of its action is the induction of mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Evidence also suggests that MC B can upregulate the expression of pro-apoptotic genes.

2. Anti-inflammatory Response: MC B demonstrates significant anti-inflammatory properties by directly inhibiting key enzymes in the eicosanoid biosynthesis pathway. It is a potent inhibitor of 5-lipoxygenase (5-LOX), a crucial enzyme in the production of pro-inflammatory leukotrienes. Additionally, MC B has been shown to inhibit cyclooxygenase-1 (COX-1), another key enzyme in the synthesis of prostaglandins. Beyond direct enzyme inhibition, MC B modulates inflammatory signaling cascades, most notably the NF-κB pathway, by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the active p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data reported for the biological activities of this compound and its closely related analogue, Myrtucommulone A.

Table 1: Cytotoxic and Pro-Apoptotic Activity of Myrtucommulone

| Compound | Cell Line | Assay | Endpoint | Result (IC50 / EC50) | Citation(s) |

| Myrtucommulone | Various Cancer Cells | Cell Death Induction | Apoptosis | 3-8 µM | [1] |

| Myrtucommulone A | A549 (Lung Carcinoma) | PGE2 Formation | Inhibition | ~1 µM (in intact cells) | [2][3] |

Table 2: Anti-inflammatory Activity of Myrtucommulone

| Compound | Target/Assay | Endpoint | Result (IC50) | Citation(s) |

| Myrtucommulone | 5-Lipoxygenase (cell-free) | Inhibition | ~1 µM | [2][3] |

| Myrtucommulone | Microsomal PGE2 synthase-1 (mPGES-1) (cell-free) | Inhibition | 1 µM | [2][3] |

| Myrtucommulone | Cyclooxygenase-1 (COX-1) (cellular and cell-free) | Inhibition | > 15 µM | [2][3] |

| Myrtucommulone | Cyclooxygenase-2 (COX-2) | Inhibition | Not significantly affected up to 30 µM | [2][3] |

Table 3: Antimicrobial Activity of Myrtucommulone Derivatives

| Compound/Fraction | Microorganism | Endpoint | Result (MIC) | Citation(s) |

| Myrtucommulone A Fraction (MC_A3) | Staphylococcus aureus (MRSA) | Growth Inhibition | 4 µg/mL | [4] |

| Rhodomyrtosone B | Staphylococcus aureus (MRSA) | Growth Inhibition | 0.62-1.25 µg/mL | [5] |

| Rhodomyrtosone B | Vancomycin-resistant Enterococcus faecium (VRE) | Growth Inhibition | 2.5 µg/mL | [5] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Anti-inflammatory pathways targeted by this compound.

Caption: Modulation of PI3K/Akt and MAPK signaling by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the mechanism of action of this compound.

Cell Viability and Apoptosis Assays

-

MTT Assay for Cell Viability:

-

Seed cancer cells (e.g., A549, Jurkat, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 1 to 50 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of MC B that causes 50% inhibition of cell viability.

-

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Caspase-3 Activity Assay:

-

Lyse the MC B-treated and control cells in a lysis buffer on ice.

-

Centrifuge the lysates and collect the supernatants.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The increase in absorbance corresponds to the caspase-3 activity.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis and Protein Quantification:

-

Lyse MC B-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome c.

-

PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-PI3K, PI3K.

-

MAPK Pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38.

-

NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

5-Lipoxygenase (5-LOX) Inhibition Assay

-

Enzyme Preparation: Use a commercially available 5-LOX enzyme or a cell lysate known to have high 5-LOX activity.

-

Assay Reaction:

-

In a cuvette or 96-well plate, pre-incubate the 5-LOX enzyme with various concentrations of this compound for a short period.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

-

Detection:

-

Monitor the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

IC50 Calculation: The IC50 value is the concentration of MC B that causes 50% inhibition of the 5-LOX enzyme activity.

NF-κB Reporter Gene Assay

-

Cell Transfection:

-

Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Treatment:

-

Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of this compound.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity is determined by the reduction in normalized luciferase expression in the presence of MC B.

-

Conclusion

This compound is a promising natural product with a well-defined, multifaceted mechanism of action that makes it a strong candidate for further development as an anti-cancer and anti-inflammatory agent. Its ability to simultaneously induce apoptosis in malignant cells and suppress key inflammatory pathways highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for future investigations into the pharmacological properties and clinical applications of this remarkable compound. Further research focusing on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential synergistic combinations with existing therapies is warranted to fully realize the therapeutic promise of this compound.

References

Myrtucommulone B: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtucommulone B (MC-B), a non-prenylated acylphloroglucinol derived from Myrtus communis, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activity screening of MC-B, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols for key assays are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the molecular mechanisms of MC-B, particularly its modulation of critical signaling pathways, including NF-κB, MAP kinase, and Wnt/β-catenin, visualized through detailed diagrams to aid in understanding its therapeutic potential.

Introduction

This compound belongs to a class of natural compounds known as acylphloroglucinols, which are recognized for their broad spectrum of pharmacological effects. Initial studies have demonstrated that myrtucommulones, including MC-B, possess significant anti-inflammatory, anticancer, and antibacterial properties.[1] This guide aims to consolidate the current knowledge on MC-B's biological activities and provide detailed methodologies for its screening, thereby serving as a valuable resource for researchers engaged in natural product-based drug discovery and development.

Quantitative Data on Biological Activity

The biological efficacy of this compound and its related compounds has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics, offering a comparative perspective on its potency across different biological targets and cell lines.

Table 1: Anti-inflammatory Activity of Myrtucommulones

| Compound | Assay | Target/System | IC50 / Effect | Reference |

| Myrtucommulone | Cell-free assay | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 1 µM | [2] |

| Myrtucommulone | In vivo | Carrageenan-induced paw edema in mice | Dose-dependent reduction at 0.5, 1.5, and 4.5 mg/kg i.p. | [3] |

| Myrtucommulone | In vivo | Carrageenan-induced pleurisy in mice | Reduced exudate volume, leukocyte numbers, and inflammatory cytokines at 4.5 mg/kg i.p. | [3] |

Table 2: Anticancer Activity of Myrtucommulones and Related Compounds

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| Myrtucommulone A derivative (HM 177) | HCT116 (Colon Carcinoma) | Wnt Reporter Assay | Significant reduction at 10 µM | [4] |

| Polyphenol-enriched fraction from Myrtus communis | HL-60 (Promyelocytic Leukemia) | Cytotoxicity Assay | Not specified | |

| Polyphenol-enriched fraction from Myrtus communis | K-562 (Chronic Myelogenous Leukemia) | Cytotoxicity Assay | Not specified | |

| Compound 2 (Myrtucommulone regioisomer) | HCT116 (Colon Carcinoma) | Cytotoxicity Assay | 0.34 µM | [5] |

| Compound 2 (Myrtucommulone regioisomer) | HTB-26 (Breast Cancer) | Cytotoxicity Assay | 10-50 µM | [5] |

| Compound 2 (Myrtucommulone regioisomer) | PC-3 (Prostate Cancer) | Cytotoxicity Assay | 10-50 µM | [5] |

| Compound 2 (Myrtucommulone regioisomer) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 10-50 µM | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of a compound's biological activity. This section provides methodologies for key assays used in the screening of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MC-B. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This widely used animal model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan solution (1% w/v in sterile saline)

-

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

-

Pletysmometer or a digital caliper

-

Animal cages and handling equipment

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Randomly divide the animals into groups (e.g., control, vehicle, standard drug, and different doses of this compound). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) to the respective groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with a digital caliper immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many inflammatory diseases and cancers. Myrtucommulone has been shown to inhibit the NF-κB signaling pathway.[4][6]

References

- 1. Structures and Bioactive Properties of Myrtucommulones and Related Acylphloroglucinols from Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myrtucommulone, a natural acylphloroglucinol, inhibits microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myrtucommulone from Myrtus communis exhibits potent anti-inflammatory effectiveness in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. globalsciencebooks.info [globalsciencebooks.info]

Unveiling the Anti-Inflammatory Potential of Myrtucommulone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myrtucommulone B (MC B), a non-prenylated acylphloroglucinol derived from the leaves of Myrtus communis, has emerged as a compelling natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the scientific investigations into MC B's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key enzymes involved in the inflammatory cascade and modulating intracellular signaling pathways. A significant body of research has demonstrated its ability to suppress the production of pro-inflammatory mediators, including prostaglandins and leukotrienes, and to downregulate the expression of inflammatory cytokines.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the potency of this compound in mitigating inflammatory responses.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Assay System | IC50 Value | Reference |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Cell-free assay with microsomal preparations from IL-1β-stimulated A549 cells | 1 µM | [1] |

| Cyclooxygenase-1 (COX-1) | Cellular and cell-free assays | > 15 µM | [1] |

| Cyclooxygenase-2 (COX-2) | A549 cells and isolated human recombinant COX-2 | Not significantly affected up to 30 µM | [1] |

| 5-Lipoxygenase (5-LOX) | In vitro assays | Potent Inhibition (specific IC50 not provided in reviewed abstracts) | [2] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Treatment | Key Findings | Reference |

| Carrageenan-Induced Paw Edema (Mice) | 0.5, 1.5, and 4.5 mg/kg i.p. | Dose-dependent reduction in paw edema. | [2] |

| Carrageenan-Induced Pleurisy (Mice) | 4.5 mg/kg i.p. | - Reduced exudate volume and leukocyte numbers.- Decreased lung injury and neutrophil infiltration.- Reduced levels of TNF-α, IL-1β, and leukotriene B4 in pleural exudate. | [2] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with critical signaling pathways that regulate the expression of inflammatory genes. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines and enzymes. Evidence suggests that this compound can inhibit this pathway, thereby reducing the expression of NF-κB-dependent inflammatory mediators.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the phosphorylation and activation of various transcription factors that regulate the expression of inflammatory genes. This compound has been implicated in the modulation of MAPK signaling, contributing to its anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties. Note: These are generalized protocols based on standard laboratory practices. Specific parameters may need to be optimized for individual experimental setups.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Enzyme Assay

This cell-free assay directly measures the inhibitory effect of this compound on mPGES-1 activity.

-

Microsome Preparation: Prepare microsomal fractions from IL-1β-stimulated A549 cells as the source of mPGES-1.

-

Reaction Mixture: In a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione), add the microsomal preparation.

-

Inhibitor Incubation: Add various concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 4°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate, PGH2 (e.g., 30 µM).

-

Reaction Termination: After a short incubation (e.g., 60 seconds) at 25°C, terminate the reaction by adding a stop solution (e.g., a mixture of ethanol, water, and citric acid).

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Mice

This in vivo model assesses the acute anti-inflammatory activity of this compound.

-

Animal Acclimatization: Acclimatize male Swiss mice for at least one week with free access to food and water.

-

Grouping: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin), and this compound treatment groups at different doses.

-

Drug Administration: Administer this compound (e.g., 0.5, 1.5, and 4.5 mg/kg) or the vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.05 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for MAPK Phosphorylation

This assay determines the effect of this compound on the activation of MAPK signaling pathways.

-

Cell Culture and Treatment: Culture cells (e.g., macrophages) and pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for a short period (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound presents a promising profile as a natural anti-inflammatory agent. Its ability to selectively inhibit mPGES-1 without significantly affecting COX enzymes suggests a potential for a favorable safety profile compared to traditional NSAIDs.[1] Furthermore, its demonstrated efficacy in vivo, coupled with its modulatory effects on the NF-κB and MAPK signaling pathways, underscores its potential for further development as a therapeutic agent for inflammatory disorders.[2] This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the anti-inflammatory properties of this compound.

References

Myrtucommulone B: A Deep Dive into its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Myrtucommulone B, a non-prenylated acylphloroglucinol derived from the leaves of Myrtus communis (myrtle), has emerged as a compound of significant interest in the quest for novel antibacterial agents. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity against various bacterial strains, the experimental protocols used to determine its efficacy, and its proposed mechanism of action.

Quantitative Antibacterial Spectrum of this compound

This compound has demonstrated notable activity primarily against Gram-positive bacteria.[1][2] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the available MIC values for this compound against a range of Gram-positive bacteria.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 0.31 - 1.25 | [3] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Positive | 0.31 | [3] |

| Bacillus subtilis | Positive | Data on related compounds suggest activity | [1] |

| Enterococcus faecalis | Positive | 1.25 | [3] |

| Vancomycin-resistantEnterococcus faecium (VRE) | Positive | 1.25 | [3] |

Note: The antibacterial activity of this compound against Gram-negative bacteria is generally reported to be low or absent.[2]

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized and meticulously executed experimental protocols. The following sections detail the common methodologies employed in the cited research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of this compound Stock Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

b. Bacterial Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours. A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to the final desired inoculum concentration.

c. Assay Procedure: A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth. The standardized bacterial inoculum is then added to each well. The plates are incubated at 37°C for 18-24 hours.

d. Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Agar Well Diffusion Assay

The agar well diffusion method is another common technique used to assess the antibacterial activity of a compound.

a. Preparation of Agar Plates: Mueller-Hinton Agar is prepared and poured into sterile Petri dishes.

b. Inoculation: A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

c. Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the this compound solution (at a known concentration) is added to each well.

d. Incubation and Measurement: The plates are incubated at 37°C for 18-24 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of this compound.

Proposed Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound is still under investigation. However, studies on structurally related acylphloroglucinols, such as rhodomyrtone, suggest a multi-target mechanism that disrupts fundamental cellular processes in Gram-positive bacteria.

One proposed mechanism involves the targeting of the bacterial cell membrane. It is hypothesized that these compounds can lead to a decrease in membrane potential and cause the release of essential intracellular components like ATP and cytoplasmic proteins.[1] Another potential target is the cell division protein FtsZ. Inhibition of FtsZ polymerization and its GTPase activity would disrupt the formation of the Z-ring, a critical step in bacterial cell division. Some evidence also points towards interference with cell wall synthesis.[1]

The following diagram illustrates the potential antibacterial mechanisms of action for acylphloroglucinols, which may be applicable to this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and antibacterial activity of acylphloroglucinols from Myrtus communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methicillin-resistant Staphylococcus aureus, Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium active Dimeric Isobutyrylphloroglucinol from Ivesia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

Myrtucommulone B: A Technical Guide on its Antiviral Effects Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtucommulone B (My-B), a non-prenylated acylphloroglucinol derived from Myrtus communis (myrtle), is emerging as a promising natural compound with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral effects of this compound and related acylphloroglucinols against enveloped viruses. While specific data for this compound is still limited, this document synthesizes available quantitative data for related compounds and extracts, details relevant experimental protocols, and explores the potential mechanisms of action, including the modulation of key signaling pathways. The information presented herein aims to serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

Introduction to this compound and its Antiviral Potential

Myrtucommulones are a class of complex acylphloroglucinol compounds found in plants of the Myrtaceae family.[1] this compound is a specific member of this family, and like its congeners, it has attracted scientific interest due to its diverse pharmacological properties. Several studies have highlighted the antiviral potential of myrtucommulones against a range of enveloped viruses, including Respiratory Syncytial Virus (RSV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Epstein-Barr Virus (EBV), and coronaviruses such as SARS-CoV-2.[2] The enveloped nature of these viruses, characterized by a lipid bilayer surrounding the nucleocapsid, presents a key target for antiviral intervention, and compounds like this compound are thought to interfere with critical stages of the viral life cycle, from entry to replication.

Quantitative Data on Antiviral Activity

While specific IC50 and EC50 values for purified this compound against a wide array of enveloped viruses are not yet extensively documented in publicly available literature, studies on Myrtaceae extracts rich in myrtucommulones provide valuable insights into their potential potency.

Table 1: Antiviral Activity of Myrtucommulone-Containing Extracts

| Virus Target | Compound/Extract | Cell Line | Assay Type | Efficacy (EC50/IC50) | Reference |

| SARS-CoV-2 | Myrtaceae Extract | Calu-3 | Viral Replication Assay | < 8.3 µg/mL | [2] |

Note: This table will be updated as more specific quantitative data for this compound becomes available.

Putative Mechanisms of Antiviral Action

The antiviral activity of this compound and related compounds is likely multi-faceted, targeting multiple stages of the viral life cycle. The proposed mechanisms of action against enveloped viruses primarily revolve around the inhibition of viral entry and the suppression of viral replication.

Inhibition of Viral Entry

The initial and critical step of infection for enveloped viruses is their entry into host cells, which involves attachment to cellular receptors and fusion of the viral and cellular membranes. Myrtucommulones have been suggested to interfere with this process. For instance, in the context of SARS-CoV-2, extracts containing these compounds have been shown to inhibit the interaction between the viral Spike protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[2] This inhibitory action effectively blocks the virus from gaining entry into the cell.

Caption: Inhibition of Viral Entry by this compound.

Inhibition of Viral Replication

Once inside the host cell, enveloped viruses utilize the cellular machinery to replicate their genetic material and synthesize viral proteins. Key viral enzymes, such as proteases, are often essential for this process. Docking studies have suggested that myrtucommulones can bind to and potentially inhibit the activity of viral proteases like the 3C-like protease (3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2.[2] By targeting these crucial enzymes, this compound could effectively halt the viral replication cycle.

Caption: Inhibition of Viral Replication by this compound.

Modulation of Host Signaling Pathways

Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication and to evade the host immune response. While direct evidence for this compound's effect on signaling pathways during viral infection is still emerging, studies on related compounds in other disease contexts provide some clues. For instance, Myrtucommulone A has been shown to modulate the Wnt/β-catenin and NF-κB signaling pathways in cancer cells.[3] Both of these pathways are known to be dysregulated during certain viral infections.[4] It is plausible that this compound could exert some of its antiviral effects by restoring the normal function of these pathways, thereby creating a less permissive environment for the virus. Further research is needed to elucidate the specific interactions between this compound and host signaling cascades in the context of viral infections.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the antiviral activity of compounds like this compound. It is important to note that these are generalized methodologies and may require optimization for specific viruses and cell lines.

Plaque Reduction Assay

This assay is a gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.

Objective: To quantify the reduction in infectious virus particles in the presence of this compound.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a known titer of the virus in the presence of varying concentrations of this compound. A virus-only control and a cell-only control should be included.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or lysed cells, will appear as clear zones.

-

Quantification: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) is then calculated.

Caption: Plaque Reduction Assay Workflow.

Viral Entry Inhibition Assay

This assay specifically assesses the ability of a compound to block the initial stages of viral infection.

Objective: To determine if this compound inhibits the entry of enveloped viruses into host cells.

Methodology:

-

Cell Seeding: Plate host cells in a multi-well format.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Infection: Infect the pre-treated cells with a reporter virus (e.g., a pseudovirus expressing a luciferase or fluorescent protein reporter) or the wild-type virus.

-

Incubation: Incubate for a short period to allow for viral entry.

-

Wash: Wash the cells to remove unbound virus and compound.

-

Readout:

-

For reporter viruses, measure the reporter gene expression (e.g., luciferase activity or fluorescence intensity).

-

For wild-type virus, the amount of internalized virus can be quantified by RT-qPCR of viral RNA after cell lysis.

-

-

Analysis: A reduction in the reporter signal or viral RNA levels in the presence of this compound indicates inhibition of viral entry.

Viral Replication Inhibition Assay (RT-qPCR)

This assay quantifies the effect of a compound on the replication of viral genetic material.

Objective: To measure the inhibition of viral RNA or DNA replication by this compound.

Methodology:

-

Infection: Infect susceptible host cells with the virus at a known multiplicity of infection (MOI).

-

Treatment: After viral adsorption, add different concentrations of this compound to the infected cells.

-

Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication.

-

RNA/DNA Extraction: At various time points post-infection, harvest the cells and/or supernatant and extract the total RNA or DNA.

-

Reverse Transcription (for RNA viruses): Convert the viral RNA to cDNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Amplify a specific region of the viral genome using specific primers and probes. The amplification is monitored in real-time.

-

Quantification: The amount of viral genetic material is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve. A decrease in the amount of viral RNA/DNA in the presence of this compound indicates inhibition of replication.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel antiviral therapeutics against a range of enveloped viruses. Its potential to act on multiple targets within the viral life cycle, including entry and replication, makes it an attractive candidate for combating drug resistance.

However, to fully realize its therapeutic potential, further research is critically needed in the following areas:

-

Quantitative Efficacy Studies: Determination of specific IC50 and EC50 values of purified this compound against a broader panel of enveloped viruses is essential.

-

Mechanism of Action Elucidation: Detailed studies are required to pinpoint the precise molecular targets of this compound and to understand its impact on host cell signaling pathways during viral infection.

-

In Vivo Studies: Evaluation of the in vivo efficacy and safety of this compound in relevant animal models of viral diseases is a crucial next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency and pharmacokinetic properties.

References

- 1. Structures and Bioactive Properties of Myrtucommulones and Related Acylphloroglucinols from Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myrtucommulones and Related Acylphloroglucinols from Myrtaceae as a Promising Source of Multitarget SARS-CoV-2 Cycle Inhibitors [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

Myrtucommulone B: A Technical Guide on its Cytotoxic Effects on Cancer Cell Lines

Disclaimer: This technical guide synthesizes the available scientific literature on the cytotoxic effects of myrtucommulones. While the focus is on Myrtucommulone B, a significant portion of the detailed experimental data and mechanistic studies have been conducted on the closely related compounds Myrtucommulone A and a general form referred to as Myrtucommulone (MC). Due to the structural similarity and shared acylphloroglucinol core, the biological activities are expected to be comparable. This document will clearly specify when the data pertains to Myrtucommulone A or the general Myrtucommulone.

Executive Summary

Myrtucommulones are a class of nonprenylated acylphloroglucinols derived from the leaves of Myrtus communis (myrtle). These natural compounds have garnered significant interest in the field of oncology for their potent cytotoxic effects against a variety of cancer cell lines, while exhibiting lower toxicity towards non-transformed cells. This guide provides a comprehensive overview of the cytotoxic properties of myrtucommulones, with a focus on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. The primary mechanism of cytotoxicity is the induction of apoptosis via the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

Quantitative Data on Cytotoxicity

The cytotoxic potency of myrtucommulones has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily for Myrtucommulone (MC) and Myrtucommulone A (MC A).

Table 1: In Vitro Cytotoxicity of Myrtucommulone (MC) and Myrtucommulone A (MC A) in Cancer and Non-Cancer Cell Lines

| Compound | Cell Line | Cell Type | Parameter | Value | Citation |

| Myrtucommulone (MC) | Various Cancer Lines | Mixed | EC50 | 3-8 µM | [1] |

| Myrtucommulone (MC) | PBMC | Non-Transformed | EC50 | 20-50 µM | [2] |

| Myrtucommulone (MC) | Foreskin Fibroblasts | Non-Transformed | EC50 | 20-50 µM | [2] |

| Myrtucommulone A (MC A) | HL-60 | Human Leukemia | IC50 (ATP synthesis) | 0.5 µM | [3] |

| Myrtucommulone A (MC A) | Isolated Mitochondria | - | EC50 (viability) | 0.9 µM | [3] |

Table 2: Key Molecular Events in Myrtucommulone-Induced Apoptosis

| Molecular Event | Observation | Affected Proteins/Markers | Cancer Cell Line(s) | Citation |

| Apoptosis Induction | Potent induction of apoptosis. | Caspase-3, -8, -9, PARP, DNA fragmentation | Multiple cancer cell lines | [1][4] |

| Mitochondrial Pathway | Activation of the intrinsic pathway. | Loss of mitochondrial membrane potential, cytochrome c release | MM6, HL-60 | [1][3][5] |

| Caspase Activation | Activation of key executioner and initiator caspases. | Caspase-9, Caspase-3 | Jurkat, MM6 | [1][5] |

| Gene Upregulation | Increased expression of pro-apoptotic genes. | Fas, FasL, Gadd45a, Tnf, Trp53 | Mouse breast cancer cells | [5] |

| Wnt Pathway Inhibition | Downregulation of Wnt target genes. | Axin2, Sp5 | HCT116 | [2] |

Signaling Pathways

Myrtucommulone's cytotoxic activity is primarily mediated through the induction of the intrinsic apoptotic pathway. Additionally, Myrtucommulone A has been shown to modulate the Wnt/β-catenin signaling pathway in colon cancer cells.

Intrinsic Apoptotic Pathway

Myrtucommulone directly targets the mitochondria, leading to a disruption of the mitochondrial membrane potential.[1][3] This event is a critical initiation step in the intrinsic apoptotic cascade. The loss of membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[1][5] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase in this pathway.[1][5] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving cellular substrates, including PARP, leading to DNA fragmentation and cell death.[1][4]

References

- 1. Myrtucommulone from Myrtus communis induces apoptosis in cancer cells via the mitochondrial pathway involving caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The acylphloroglucinols hyperforin and myrtucommulone A cause mitochondrial dysfunctions in leukemic cells by direct interference with mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myrtucommulone-A Induces both Extrinsic and Intrinsic Apoptotic Pathways in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Myrtucommulone B: A Comprehensive Technical Review of its History, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtucommulone B (MC B) is a non-prenylated acylphloroglucinol, a class of natural products predominantly found in plants of the Myrtaceae family, most notably Myrtus communis (myrtle).[1] Initially isolated and characterized for its antibiotic properties, subsequent research has unveiled a broader spectrum of pharmacological activities, positioning MC B as a promising candidate for drug development. This technical guide provides an in-depth review of the literature on this compound, encompassing its historical discovery, detailed mechanisms of action, and a summary of its quantitative biological activities. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

History and Discovery

The journey of myrtucommulones began with the isolation of Myrtucommulone A from the leaves of Myrtus communis.[1] This discovery paved the way for the identification of a series of structurally related acylphloroglucinol compounds, including this compound. These compounds are characterized by a phloroglucinol nucleus linked to one or more syncarpic acid residues. This compound, a dimeric-type myrtucommulone, has since been the subject of numerous studies to elucidate its therapeutic potential.[1]

Chemical Properties

This compound is a dimeric acylphloroglucinol. It is known to exist as a racemate in its natural form.[1] The molecular structure of this compound allows for various isomeric forms due to the tautomeric equilibrium of the enolized syncarpic moiety.[1]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its multifaceted mechanism of action involves the modulation of key signaling pathways and the direct inhibition of pro-inflammatory enzymes.

Anti-Inflammatory Activity

MC B demonstrates potent anti-inflammatory effects both in vitro and in vivo. A key mechanism of its anti-inflammatory action is the dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[2] This dual inhibition effectively reduces the biosynthesis of pro-inflammatory leukotrienes and prostaglandins.

Furthermore, MC B has been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response. By inhibiting the activation and nuclear translocation of NF-κB, MC B suppresses the expression of various pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-1β.

Signaling Pathway of this compound in Inflammation

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Myrtucommulone B from Myrtus communis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrtucommulone B is a dimeric, non-prenylated acylphloroglucinol found in the leaves of Myrtus communis (common myrtle). This class of compounds, including the related Myrtucommulone A, has garnered significant interest within the scientific community for its potent anti-inflammatory and antibacterial properties. These biological activities suggest its potential as a lead compound in drug discovery and development.

This document provides detailed protocols for the extraction of this compound from Myrtus communis leaves and its subsequent purification using chromatographic techniques. The methodologies described are based on established procedures found in the scientific literature.

Data Presentation

The yield of this compound can vary depending on the geographical origin of the plant material, harvest time, and the specific extraction and purification methods employed. The following table summarizes representative data synthesized from literature for the extraction and purification of myrtucommulones.

| Parameter | Method | Details | Reference |

| Plant Material | Dried and powdered leaves of Myrtus communis | --- | [1] |

| Extraction Solvent | Dichloromethane or Acetone | Maceration or sonication | [2][3] |

| Crude Extract Yield | Not explicitly stated for this compound | Varies based on solvent and method | |

| Purification Method | Column Chromatography followed by Preparative HPLC | Silica gel, C18 | [2] |

| Final Yield of this compound | Not explicitly quantified in reviewed literature | --- | |

| Purity | >95% (as determined by HPLC/NMR) | --- |

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol details two effective methods for the extraction of a crude extract enriched with this compound from dried Myrtus communis leaves.

Materials and Equipment:

-

Dried leaves of Myrtus communis

-

Grinder or mill

-

Dichloromethane (CH₂Cl₂) or Acetone

-

Ethyl acetate

-

N-hexane

-

Methanol

-

Erlenmeyer flasks

-

Sonication bath (optional)

-

Shaker

-

Filter paper and funnel

-

Rotary evaporator

-

Separatory funnel

Procedure A: Dichloromethane Extraction

-

Preparation of Plant Material: Grind the dried leaves of Myrtus communis to a fine powder.

-

Maceration: Suspend the powdered leaves in dichloromethane in a large Erlenmeyer flask at a solid-to-solvent ratio of 1:10 (w/v).

-